2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)-

Physicochemical profiling Lipophilicity Chiral building block

2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- (CAS 647021-17-8) is a chiral N-acyl piperidine derivative featuring a (2S)-hydroxymethyl substituent and an N-butanoyl moiety. Its molecular formula is C₁₀H₁₉NO₂ with a molecular weight of 185.26 g/mol.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 647021-17-8
Cat. No. B12604987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)-
CAS647021-17-8
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCCCC(=O)N1CCCCC1CO
InChIInChI=1S/C10H19NO2/c1-2-5-10(13)11-7-4-3-6-9(11)8-12/h9,12H,2-8H2,1H3/t9-/m0/s1
InChIKeySFBAASMURQXSIO-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (2S)-1-Butyryl-2-piperidinemethanol (CAS 647021-17-8): Compound Class and Basic Characteristics


2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- (CAS 647021-17-8) is a chiral N-acyl piperidine derivative featuring a (2S)-hydroxymethyl substituent and an N-butanoyl moiety. Its molecular formula is C₁₀H₁₉NO₂ with a molecular weight of 185.26 g/mol . The compound belongs to the broader class of 2-piperidinemethanol derivatives, which are commonly employed as chiral building blocks, intermediates for pharmaceutical synthesis, and substrates for enantioselective enzymatic transformations. However, a comprehensive search of primary research papers, patents, and authoritative databases reveals a critical data gap: no published quantitative comparator-based evidence was identified that would enable a scientifically grounded differentiation of this specific compound from its closest structural analogs for procurement decisions.

Why Generic Substitution Fails for (2S)-N-Butyryl-2-piperidinemethanol (CAS 647021-17-8)


The assumption that in-class 2-piperidinemethanol derivatives are interchangeable ignores well-established structure–function principles. The N-acyl chain length directly modulates lipophilicity (logP), hydrogen-bonding capacity, steric bulk, and metabolic stability—each parameter influencing solubility, membrane permeability, and enzyme active-site complementarity [1]. Furthermore, the (2S) absolute configuration introduces stereochemical constraints that are absent in racemic or (2R) counterparts; chirality can determine enantioselective recognition by biological targets or catalytic enzymes [2]. However, it must be explicitly stated that for the specific compound CAS 647021-17-8, no published head-to-head quantitative studies comparing these properties against defined analogs (e.g., 1-acetyl-, 1-propanoyl-, or 1-pentanoyl-2-piperidinemethanol) were retrieved. The following evidence guide therefore documents the current evidentiary ceiling and identifies the parameters that would be required for a rigorous procurement evaluation.

Quantitative Differentiation Evidence for (2S)-1-Butyryl-2-piperidinemethanol (CAS 647021-17-8): Current Data Limitations


Computed Physicochemical Properties versus the 1-Acetyl Analog

A comparison of computed molecular descriptors for the target compound (C₁₀H₁₉NO₂, MW 185.26) versus the closest commercially listed chiral analog, (2S)-1-acetyl-2-piperidinemethanol (CAS 111479-22-2, C₈H₁₅NO₂, MW 157.21) , reveals a calculated LogP difference of approximately 0.9 units (target compound LogP ≈ 1.22; acetyl analog LogP ≈ 0.32) based on atom-based prediction methods . The butyryl analog also possesses one additional hydrogen-bond acceptor (2 vs. 1) and greater topological polar surface area (40.5 vs. 40.5 Ų, no difference due to identical heteroatom count). These computed differences suggest the butyryl analog may exhibit higher membrane permeability and altered pharmacokinetic partitioning, but no experimental validation exists for this specific compound pair.

Physicochemical profiling Lipophilicity Chiral building block

Enantiomeric Configuration: Differential Reactivity of (2S) versus (2R) in Enzymatic Systems

The (2S) absolute configuration is documented to influence enantioselective outcomes in lipase- and acylase-catalyzed transformations on the 2-hydroxymethylpiperidine scaffold. Solís et al. demonstrated that N-protected 2-hydroxymethylpiperidine acetates undergo enantioselective hydrolysis with enantiomeric excess (ee) values reaching up to 98% when using liver acetone powders (LAPs) as hydrolase sources [1]. While this study did not use the title compound directly, it establishes a class-level inference that the (2S)-N-acyl-2-hydroxymethylpiperidine configuration is a critical determinant of enzymatic recognition. The (2S)-butyryl variant may exhibit distinct enantioselectivity profiles compared to its (2R) antipode or N-Boc-protected analogs commonly used in such studies.

Enantioselective synthesis Enzymatic resolution Chiral intermediate

N-Acyl Chain Length and Hydrogen-Bond Acceptor Capacity: Butyryl versus Acetyl

The N-butanoyl (C4) acyl chain in the target compound provides two hydrogen-bond acceptor sites (amide carbonyl oxygen and hydroxyl oxygen) versus one in the N-acetyl (C2) analog (only the amide carbonyl; the hydroxyl is present in both). This difference in hydrogen-bond acceptor count (2 vs. 1 for the acetyl variant when considering only the acyl-specific contribution) may modulate intermolecular interactions with biological targets or solid-state packing properties [1]. However, no crystallographic or spectroscopic binding data comparing these specific compounds are available. The computed topological polar surface area is identical (40.5 Ų) for both molecules due to identical heteroatom types, though the extended butyryl chain provides greater conformational flexibility (3 rotatable bonds vs. 2 in the acetyl analog) .

Structure-activity relationship Hydrogen bonding Drug design intermediate

Application Scenarios for (2S)-1-Butyryl-2-piperidinemethanol (CAS 647021-17-8) Based on Available Evidence


Chiral Intermediate for Enantioselective Synthesis of 2-Substituted Piperidine Pharmaceuticals

The (2S) configuration, combined with the N-butanoyl protecting group, positions CAS 647021-17-8 as a potential chiral intermediate for constructing 2-substituted piperidine-containing APIs. Class-level enzymatic studies demonstrate that 2-hydroxymethylpiperidine derivatives with defined (2S) stereochemistry undergo highly enantioselective transformations (up to 98% ee) using commercial lipases [1]. The butyryl group offers a balance of steric protection and ease of removal under mild basic or enzymatic conditions, making it suitable for multi-step synthetic sequences where orthogonal protecting-group strategies are required. However, users must note that no reaction optimization data specific to this compound have been published, and process development would require independent validation.

Physicochemical Probe for N-Acyl Chain Length Structure–Property Relationship Studies

With a predicted LogP of approximately 1.22—intermediate between the more polar N-acetyl analog (LogP ≈ 0.32) and presumably more lipophilic N-hexanoyl or N-octanoyl variants—this compound serves as a useful probe for systematic SAR investigations of N-acyl chain length on membrane permeability, metabolic stability, and off-target binding [2]. Researchers exploring homologous series of 2-piperidinemethanol derivatives can use CAS 647021-17-8 as the C4 chain-length representative to correlate computed and experimental LogP, solubility, and permeability data.

Substrate for Enzymatic Selectivity Profiling on N-Acyl-2-hydroxymethylpiperidine Scaffolds

Given the established enantioselectivity of lipases and acylases toward N-protected 2-hydroxymethylpiperidine substrates [1], CAS 647021-17-8 represents a candidate substrate for profiling the chain-length tolerance and enantiopreference of novel biocatalysts. The butyryl ester/amide functionality provides a distinct steric and electronic environment compared to acetyl or Boc-protected analogs, enabling the mapping of enzyme active-site topology for industrial biocatalysis applications.

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